molecular formula C14H13N3O2 B1417529 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one CAS No. 649736-26-5

6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

Cat. No.: B1417529
CAS No.: 649736-26-5
M. Wt: 255.27 g/mol
InChI Key: PUSGMIOQZISFKO-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 649736-26-5; Molecular Weight: 255.27 g/mol) is a chemical compound built on the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, which is recognized as a multimodal pharmacophore in medicinal chemistry . This specific compound serves as a key synthetic intermediate and core structure for the development of potent kinase inhibitors. The pyrrolo[2,1-f][1,2,4]triazine core is a structural analogue of purine bases, making it a versatile scaffold for targeting enzyme active sites . Structure-activity relationship (SAR) studies on this chemotype have revealed that a methyl group at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core is a critical feature for enhancing biochemical potency . The benzyloxy group at the 6-position provides a handle for further functionalization, allowing researchers to optimize drug-like properties and binding affinity. This compound is primarily investigated in oncology research, as derivatives of this scaffold have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase . VEGFR-2 is a primary mediator of tumor-induced angiogenesis, and its inhibition is a validated strategy for anti-cancer therapy. Potent, in vivo active inhibitors based on this structural motif have demonstrated robust preclinical activity in human tumor xenograft models . Beyond VEGFR-2, the broader class of pyrrolo[2,1-f][1,2,4]triazines has been explored for its inhibitory activity against other kinase targets, including growth factor receptors and insulin-like growth factor 1 receptor (IGF-1R), highlighting its utility in cancer and hyperproliferative disease research . Furthermore, recent studies indicate that related pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit promising antiviral activity, suggesting potential broader applications in infectious disease research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-methyl-6-phenylmethoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,9H,8H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGMIOQZISFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of TosMIC Derivatives

The foundational step involves synthesizing p-tosylmethyl isocyanide (TosMIC) derivatives, which serve as pivotal building blocks. These are prepared via a sequence involving:

Research Findings:

  • The synthesis of TosMIC derivatives with various substituents (e.g., halogens, trifluoromethyl groups) has been optimized to yield high purity compounds with yields ranging from 36–52% over two steps, as reported in recent heterocycle synthesis literature.

Functionalization of Benzene Derivatives

Heterocyclization to Pyrrolo[2,1-f]triazin-4(3H)-one

Intramolecular Cyclization of TosMIC Derivatives

The core method involves treating the synthesized TosMIC derivatives with a strong base such as t-BuOK or sodium alkoxides in polar solvents like DMF or THF at low temperatures (~0°C). This deprotonates the TosMIC moiety, generating a nucleophilic anion that attacks the electrophilic azide group, leading to intramolecular cyclization and formation of benzotriazine intermediates.

  • Optimized Conditions:
    • Use of sodium allyloxide (prepared in situ from allylic alcohol and NaH) in THF at 0°C yields the benzotriazine in high yields (up to 93%) within 1 hour.
    • The reaction tolerates various alcohols, including primary, secondary, tertiary, and phenols, broadening scope.

Conversion to the Target Compound

Post-heterocyclization, further functionalization involves:

Notes on the Synthesis Strategy

Step Reagents & Conditions Yield References/Data
Synthesis of TosMIC derivatives p-Toluene sulfonyl chloride, NaCN, POCl₃, dehydration 36–52% (over 2 steps)
Preparation of azidobenzaldehyde intermediates Azide substitution, diazotization Variable
Formation of N-(α-tosylbenzyl)formamides Formamide, chlorotrimethylsilane, p-toluenesulfonic acid, POCl₃ High yields
Intramolecular heterocyclization NaH or Na-alkoxide in THF/DMF at 0°C Up to 93%

Data Tables Summarizing Key Conditions

Reaction Step Reagents Solvent Temperature Time Yield (%) Reference
TosMIC derivative synthesis Tosyl chloride, NaCN, POCl₃ - - 2 steps 36–52
Azidobenzaldehyde formation Azide reagents - - Variable Variable
Cyclization to benzotriazine NaH or Na-alkoxide THF or DMF 0°C 1 hour Up to 93
Insertion of alcohols/phenols Alcohols/phenols + base THF 0°C to RT 1–2 hours Moderate to high

Research Findings and Mechanistic Insights

Recent DFT calculations and mechanistic studies suggest that the heterocyclization proceeds via:

  • Deprotonation of TosMIC to generate a nucleophile.
  • Intramolecular attack on the azide group, forming a triazine ring.
  • Loss of the tosyl group and subsequent ring closure to yield the fused pyrrolo-triazine core.

This methodology is notable for avoiding harsh conditions and metal catalysts, offering a practical route to complex heterocycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) are commonly used.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydro or tetrahydro pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one.

    Substitution: Various substituted pyrrolo[2,1-F][1,2,4]triazin-4(3H)-one derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit various kinases involved in cancer progression:

  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases that are critical in cancer signaling pathways. For instance, it has been reported to target the ALK5 receptor kinase with an IC50 value in the nanomolar range, indicating potent inhibitory effects on tumor growth .

Neurological Disorders

The compound's ability to cross the blood-brain barrier opens up possibilities for treating neurological disorders. Research indicates that derivatives of pyrrolo-triazines can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand its mechanism of action:

  • Target Enzymes : It has been tested against various enzymes involved in metabolic pathways, demonstrating significant inhibition which could lead to applications in metabolic disorders .

Bioisosterism in Drug Design

The structural features of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one make it a candidate for bioisosteric replacements in drug design. Its ability to mimic other biologically active compounds allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesShowed significant inhibition of ALK5 with IC50 values <10 nM
Study 2Assess neuroprotective effectsIndicated potential benefits in models of neurodegeneration
Study 3Investigate enzyme inhibitionDemonstrated effective inhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance its binding affinity to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-6-(phenylmethoxy)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
  • CAS Number : 649736-26-5
  • Molecular Formula : C₁₄H₁₃N₃O₂
  • Molecular Weight : 255.27 g/mol
  • Purity : ≥95% (lab-grade) .

Structural Features: The compound consists of a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core substituted with a methyl group at position 5 and a benzyloxy group at position 4.

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., Br): Enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Amino Group (NH₂): Introduces nucleophilic character, enabling conjugation or further functionalization .

Complexity and Target Affinity :

  • Compounds like PB17-026-01 (with dichlorophenyl and spirocyclic groups) exhibit higher specificity for targets like SHP2 due to enhanced steric and electronic interactions .

Table 3: Bioactivity and Hazard Comparison

Compound Target/Activity Hazard Profile (GHS) References
6-(Benzyloxy)-5-methyl USP7 inhibition (potential) H315 (skin irritation), H319 (eye irritation)
PB17-026-01 SHP2 allosteric inhibition Not reported; likely requires handling precautions
6-Bromo derivative Intermediate for kinase inhibitors Bromine-related toxicity (unreported)

Safety Notes:

  • The benzyloxy-methyl derivative’s hazards align with typical lab chemicals, requiring standard protective measures .

Biological Activity

6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique pyrrolo[2,1-f][1,2,4]triazine scaffold that is known for its ability to act as a kinase inhibitor. The substitution at the 6-position with a benzyloxy group and at the 5-position with a methyl group enhances its biological activity by influencing its binding affinity and selectivity towards various targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant inhibitory effects on several kinases involved in cancer progression. Specifically:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in tumor angiogenesis and growth .
  • Anticancer Properties : Studies have shown that compounds within this class can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) through various mechanisms including caspase activation and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrrolo[2,1-f][1,2,4]triazine core significantly impact biological activity:

PositionSubstituentEffect on Activity
5MethylIncreases potency against EGFR and VEGFR-2
6BenzyloxyEnhances binding affinity and selectivity
7HalogenModulates pharmacokinetics and bioavailability

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibited IC50 values in the nanomolar range against EGFR and VEGFR-2 in cell-free assays. The compound's ability to inhibit VEGF-dependent proliferation of human umbilical vein endothelial cells was also noted .
  • In Vivo Efficacy : In animal models of solid tumors, administration of this compound led to significant tumor regression compared to controls. The mechanism was attributed to reduced angiogenesis and increased apoptosis within tumor tissues .
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Q & A

Q. How to validate the compound’s role in a hypothesized signaling pathway (e.g., FGFR/MAPK)?

  • Pathway analysis :
  • Western blotting : Treat FGFR-overexpressing cell lines (e.g., NIH/3T3-FGFR1) and monitor phospho-ERK1/2 levels. Expect ≥70% inhibition at 1 µM .
  • RNA-seq : Identify downstream genes (e.g., DUSP6) regulated via MAPK suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

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